molecular formula C9H8Cl2O2 B1349229 Methyl 2-(3,4-dichlorophenyl)acetate CAS No. 6725-44-6

Methyl 2-(3,4-dichlorophenyl)acetate

Cat. No.: B1349229
CAS No.: 6725-44-6
M. Wt: 219.06 g/mol
InChI Key: FWVOAIHAIWHHDM-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dichlorophenyl)acetate is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions, and the carboxyl group is esterified with methanol. This compound is used in various chemical syntheses and has applications in different fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3,4-dichlorophenyl)acetate can be synthesized through the esterification of 3,4-dichlorophenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

    Oxidation: 3,4-dichlorophenylacetic acid.

    Reduction: 3,4-dichlorophenylethanol.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

Methyl 2-(3,4-dichlorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3,4-dichlorophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of chlorine atoms can enhance the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

  • Methyl 2-(2,6-dichlorophenyl)acetate
  • Methyl 2-(4-chlorophenyl)acetate
  • Ethyl 2-(3,4-dichlorophenyl)acetate

Comparison: Methyl 2-(3,4-dichlorophenyl)acetate is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity

Biological Activity

Methyl 2-(3,4-dichlorophenyl)acetate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on the available literature.

Chemical Structure and Properties

This compound has the molecular formula C9H8Cl2O2 and a molecular weight of approximately 219.07 g/mol. The presence of two chlorine atoms in the phenyl ring significantly influences its reactivity and biological interactions.

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with various biological targets, including enzymes and receptors, thereby influencing metabolic pathways or signaling processes. The chlorine substituents could enhance the compound's binding affinity to these targets, potentially leading to increased biological activity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. This is consistent with findings related to other dichlorophenyl derivatives which have shown effectiveness against a range of bacterial strains. For instance, compounds with similar structures have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Research into related compounds suggests that this compound may possess anti-inflammatory properties. Aryloxy acetic acid derivatives often exhibit such effects, indicating that this compound could share similar biological activities.

Potential Anticancer Activity

There is emerging interest in the anticancer potential of this compound. Some structural analogs have shown promise in preclinical studies for their ability to inhibit cancer cell proliferation. Further research is needed to establish the specific effects of this compound on cancer cell lines.

Case Studies and Research Findings

A review of recent literature provides insights into the biological activity of this compound:

  • Antimicrobial Study : A study examining various dichlorophenyl derivatives reported that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of several commonly used antibiotics .
  • Enzyme Interaction : In enzyme-catalyzed reactions, this compound was found to act as a substrate for certain cytochrome P450 enzymes, indicating its potential role in metabolic pathways.
  • Toxicological Assessment : Environmental assessments have indicated that while this compound has low acute toxicity in aquatic organisms, its long-term effects on ecosystems remain a concern due to its persistence and potential bioaccumulation .

Applications

This compound has several applications across various fields:

  • Pharmaceuticals : It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
  • Agrochemicals : The compound is utilized in the production of herbicides and pesticides due to its biological activity against pests.
  • Organic Synthesis : It acts as a precursor for synthesizing more complex organic molecules in chemical research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(3,4-dichlorophenyl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via esterification of 3,4-dichlorophenylacetic acid. A standard method involves dissolving the acid in methanol with concentrated sulfuric acid as a catalyst, followed by reflux (4–6 hours). Post-reaction, the mixture is quenched in ice water, filtered, and recrystallized from ethanol. Optimization includes adjusting molar ratios (e.g., 1:20 acid-to-methanol ratio), catalyst concentration (1–2% v/v H₂SO₄), and reaction time to maximize yield (typically 70–85%). Side products like unreacted acid can be minimized via controlled reflux duration and thorough washing .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (δ ~3.7 ppm for methoxy group) and aromatic proton environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 235.07 for C₉H₈Cl₂O₃) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and 750–800 cm⁻¹ (C-Cl vibrations) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the compound’s reactivity and biological activity?

Methodological Answer: The 3,4-dichloro substitution enhances electron-withdrawing effects, increasing electrophilicity of the acetoxy group. Comparative studies show:

CompoundSubstituentsReactivity (Ester Hydrolysis Rate)Biological Activity (IC₅₀ vs. Enzyme X)
Methyl 2-(4-chlorophenyl)acetate4-Cl1.0 (baseline)150 µM
This compound3,4-diCl2.3 (faster)45 µM
Methyl 2-(2,4-dichlorophenyl)acetate2,4-diCl0.8 (slower)210 µM

The 3,4-diCl configuration improves enzyme inhibition due to optimal steric and electronic interactions with target proteins .

Q. What methodologies are used to assess the compound’s potential as an enzyme inhibitor?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Key parameters include binding energy (ΔG ≤ -7 kcal/mol) and hydrogen-bonding with active-site residues (e.g., Ser-123, His-301) .
  • In Vitro Assays : Conduct fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases) at varying concentrations (1–100 µM). IC₅₀ values are calculated using nonlinear regression (GraphPad Prism).
  • Kinetic Studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

Q. How can researchers resolve discrepancies in reported biological activities of structural analogs?

Methodological Answer: Discrepancies often arise from differences in assay conditions or substituent positioning. Strategies include:

  • Standardized Assay Protocols : Use uniform buffer pH (7.4), temperature (37°C), and enzyme concentrations.
  • SAR Analysis : Compare analogs using metrics like ClogP (lipophilicity) and polar surface area (PSA). For example, 3,4-diCl analogs exhibit higher membrane permeability (ClogP = 2.8) vs. 4-Cl analogs (ClogP = 2.1) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends in potency and selectivity .

Properties

IUPAC Name

methyl 2-(3,4-dichlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVOAIHAIWHHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361488
Record name methyl 2-(3,4-dichlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6725-44-6
Record name methyl 2-(3,4-dichlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methanol (59 mL, 3.0 equivalent amounts) was added to a 1,2-dichloroethane (400 mL) solution of 2-(3,4-dichlorophenyl) acetic acid (100 g, 0.488 mol). The solution was heated to 50° C., and then concentrated sulfuric acid (10 mL) was dropwise added over a period of 15 minutes, followed by stirring at 50° C. for 1.5 hours. The reaction solution was cooled to room temperature, followed by liquid separation to remove a sulfuric acid layer, and the obtained organic layer was sequentially washed with water, a saturated sodium hydrogencarbonate aqueous solution and a saturated salt solution, and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, and the solvent was distilled off to give the desired product as a colorless oil (105 g, yield: 98%).
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59 mL
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100 g
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400 mL
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10 mL
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Yield
98%

Synthesis routes and methods II

Procedure details

To a solution of (3,4-dichloro-phenyl)-acetic acid (90.5 mmol) in methanol (200 mL) was added trimethylsilylchloride (181 mmol) and the mixture was stirred overnight before it was concentrated. The residue was diluted with ether (200 mL) and the solution was washed with 1 N NaOH, brine, dried over MgSO4, and concentrated in vacuo to give (3,4-dichloro-phenyl)-acetic acid methyl ester (90 mmol) as a colorless liquid.
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90.5 mmol
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181 mmol
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200 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A solution of (3,4-dichloro-phenyl)-acetic acid (14.0 g, 0.07 mol) in methanol (71 mL) was treated with a catalytic amount of concentrated sulfuric acid. The reaction mixture was heated under reflux for 12 h. The reaction was concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 50/50 hexanes/ethyl acetate) afforded (3,4-dichloro-phenyl)-acetic acid methyl ester (15.0 g, quant.) as a white solid: mp 30-32° C.; EI-HRMS m/e calcd for C9H8Cl2O2 (M+) 217.9901. found 217.9907.
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14 g
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71 mL
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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-(3,4-dichlorophenyl)acetate
Methyl 2-(3,4-dichlorophenyl)acetate
Methyl 2-(3,4-dichlorophenyl)acetate
Methyl 2-(3,4-dichlorophenyl)acetate
Methyl 2-(3,4-dichlorophenyl)acetate
Methyl 2-(3,4-dichlorophenyl)acetate

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